molecular formula C15H13Cl2N3O3 B5210288 2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide CAS No. 6057-43-8

2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide

Cat. No. B5210288
CAS RN: 6057-43-8
M. Wt: 354.2 g/mol
InChI Key: HKJUOCQTZYGQQL-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide, also known as CNEB, is a synthetic compound that belongs to the class of benzamides. It is widely used in scientific research for its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, 2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects
2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. 2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce the severity of inflammation in animal models. Additionally, 2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide is its versatility in scientific research. It can be used in a variety of assays and experimental systems, including cell culture, animal models, and biochemical assays. Additionally, 2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been shown to have low toxicity and to be well-tolerated in animal models, making it a safe and reliable tool for scientific research.
However, there are also some limitations to the use of 2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide in lab experiments. One limitation is that it can be difficult to obtain in large quantities, which can limit its use in large-scale experiments. Additionally, the mechanism of action of 2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide. One area of research is the development of new drugs based on the structure of 2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide. Researchers are currently exploring the potential of 2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide derivatives as anti-cancer agents, anti-inflammatory agents, and anti-microbial agents. Another area of research is the study of the mechanism of action of 2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide, which could lead to a better understanding of its biochemical and physiological effects. Finally, researchers are also exploring the potential of 2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide as a diagnostic tool for diseases such as cancer and Alzheimer's, which could lead to the development of new diagnostic tests and therapies.

Synthesis Methods

2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide can be synthesized through a multistep process that involves the reaction of 2-chloroaniline with 2-chloro-4-nitrobenzoyl chloride in the presence of a base to form 2-chloro-N-(2-chloro-4-nitrophenyl)benzamide. This compound is then reacted with ethylenediamine in the presence of a base to form the final product, 2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide.

Scientific Research Applications

2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. 2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has also been used in the study of protein-protein interactions, as well as in the development of new diagnostic tools for diseases such as cancer and Alzheimer's.

properties

IUPAC Name

2-chloro-N-[2-(2-chloro-4-nitroanilino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O3/c16-12-4-2-1-3-11(12)15(21)19-8-7-18-14-6-5-10(20(22)23)9-13(14)17/h1-6,9,18H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJUOCQTZYGQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387191
Record name STK046266
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide

CAS RN

6057-43-8
Record name STK046266
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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